molecular formula C7H14ClNO B11718392 (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride CAS No. 1955523-34-8

(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride

Cat. No.: B11718392
CAS No.: 1955523-34-8
M. Wt: 163.64 g/mol
InChI Key: KGOSYMJHQHVVLJ-KGZKBUQUSA-N
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Description

(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in many biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Introduction:

    Oxidation and Reduction: The key steps involve oxidation to introduce the ketone functionality at the 4-position, followed by reduction to achieve the desired stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-alkylated or N-acylated derivatives, alcohols, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-3,5-dimethyl-2-piperazinone hydrochloride
  • (3R,5R)-5-methylpiperidin-3-yl]methanol hydrochloride
  • (3R,5R)-piperidine-3,5-diol hydrochloride

Uniqueness

(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

1955523-34-8

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3R,5R)-3,5-dimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

KGOSYMJHQHVVLJ-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H](C1=O)C.Cl

Canonical SMILES

CC1CNCC(C1=O)C.Cl

Origin of Product

United States

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